2-Aminoanthracene-1,4-dione
CAS No.: 141988-08-1
Cat. No.: VC16812111
Molecular Formula: C14H9NO2
Molecular Weight: 223.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 141988-08-1 |
|---|---|
| Molecular Formula | C14H9NO2 |
| Molecular Weight | 223.23 g/mol |
| IUPAC Name | 2-aminoanthracene-1,4-dione |
| Standard InChI | InChI=1S/C14H9NO2/c15-12-7-13(16)10-5-8-3-1-2-4-9(8)6-11(10)14(12)17/h1-7H,15H2 |
| Standard InChI Key | CGOQTAJXYMPMGE-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C=C3C(=CC2=C1)C(=O)C=C(C3=O)N |
Introduction
Chemical and Structural Properties of 2-Aminoanthracene-1,4-dione
2-Aminoanthracene-1,4-dione (C₁₄H₉NO₂) features a planar anthraquinone core with two ketone groups at positions 9 and 10 and an amino substituent at position 2. Its molecular weight is 223.23 g/mol, and it typically appears as a brown crystalline solid . Key physicochemical properties include:
| Property | Value |
|---|---|
| Melting Point | 292–295°C (decomposition) |
| Density | 1.1814 g/cm³ (estimated) |
| Water Solubility | 163 μg/L at 25°C |
| Solubility in Ethanol | Moderately soluble |
| pKa | 0.97 ± 0.20 (predicted) |
The compound’s low water solubility and stability under inert conditions make it suitable for organic synthesis . Its electronic structure, characterized by conjugated π-electrons, enables participation in redox reactions, a property exploited in electrochemical applications .
Synthesis and Derivative Formation
Direct Synthesis from Anthraquinone Precursors
A common route involves the amination of 1,4-dihydroxyanthracene-9,10-dione. In a two-step process, butylamine reacts with the dihydroxy precursor in the presence of iodobenzene diacetate, yielding 2-(butylamino)-1,4-dihydroxyanthraquinone with 90% efficiency . Subsequent reduction using NaBH₄ produces 2-(butylamino)anthracene-1,4-dione, while methylation generates methoxy derivatives (e.g., 2-(butylamino)-1-hydroxy-4-methoxyanthracene-9,10-dione) .
Nucleophilic Substitution Reactions
Recent advancements employ nucleophilic substitution of brominated anthraquinones. For instance, 1-amino-4-bromo-9,10-anthraquinones react with biogenic amines like 2-aminoethanol to form primary amino derivatives . These reactions are catalyzed under mild conditions, preserving the anthraquinone backbone while introducing functional groups for further modification .
Acylation and Functionalization
Acylation of 2-aminoanthraquinone with acetic anhydride produces 2-(butylamino)-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl diacetate, a derivative with enhanced solubility and reactivity . Such modifications are pivotal for tailoring the compound’s electronic properties for specific applications.
Applications in Industrial and Biomedical Contexts
Dye and Pigment Manufacturing
2-Aminoanthracene-1,4-dione is a precursor for vat dyes, including CI Vat Red 10, which are valued for their colorfastness in textiles . Its amino group facilitates covalent bonding with fabric fibers, ensuring durability under repeated washing .
Antimicrobial Agents
Derivatives such as 2-(butylamino)-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl diacetate demonstrate broad-spectrum antimicrobial activity. Against methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa, minimum inhibitory concentrations (MICs) as low as 0.1 mg/mL have been reported . The mechanism likely involves disruption of microbial cell membranes via quinone-mediated oxidative stress .
Future Directions and Research Opportunities
Pharmaceutical Development
The antimicrobial efficacy of 2-aminoanthracene-1,4-dione derivatives warrants exploration in drug delivery systems. Functionalization with targeting moieties (e.g., antibodies) could enhance specificity against pathogenic bacteria .
Sustainable Synthesis Routes
Green chemistry approaches, such as catalytic amination using transition-metal complexes, may reduce reliance on toxic reagents like iodobenzene diacetate . Solvent-free mechanochemical synthesis is another promising avenue .
Advanced Material Design
Incorporating 2-aminoanthracene-1,4-dione into metal-organic frameworks (MOFs) could yield materials with tunable optoelectronic properties for use in organic LEDs or sensors .
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